molecular formula C22H16FN3O2 B2940607 N-(4-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide CAS No. 942008-03-9

N-(4-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2940607
CAS No.: 942008-03-9
M. Wt: 373.387
InChI Key: QXSLTPANKLQIMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a small-molecule compound featuring a pyridazinone core substituted with a naphthalen-2-yl group at position 3 and an acetamide linker at position 1. The acetamide moiety is further functionalized with a 4-fluorophenyl group. Its molecular formula is C₂₂H₁₆FN₃O₂, with a molecular weight of 373.38 g/mol (CAS: 942008-03-9) .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3O2/c23-18-7-9-19(10-8-18)24-21(27)14-26-22(28)12-11-20(25-26)17-6-5-15-3-1-2-4-16(15)13-17/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXSLTPANKLQIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

C19H17FN4O\text{C}_{19}\text{H}_{17}\text{F}\text{N}_{4}\text{O}

This structure features a fluorophenyl group and a naphthalenyl moiety, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines, particularly those derived from breast and colorectal cancers.

Table 1: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HT-29 (Colorectal)10.0
A549 (Lung)15.0

The observed IC50 values indicate that the compound is particularly effective against HT-29 cells, suggesting a selective mechanism of action that warrants further investigation.

The mechanism of action of this compound appears to involve the induction of apoptosis in cancer cells. Studies utilizing flow cytometry have shown an increase in apoptotic cells upon treatment with this compound. Further molecular analysis revealed that the compound modulates key signaling pathways associated with cell survival and proliferation, including the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

In addition to its anticancer properties, preliminary research indicates that this compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound may serve as a lead for developing new antibacterial agents.

Study 1: Anticancer Efficacy in Animal Models

A recent animal study evaluated the efficacy of this compound in inducing tumor regression in xenograft models. Mice treated with the compound showed a significant reduction in tumor volume compared to controls, indicating its potential as an effective therapeutic agent.

Study 2: Safety and Toxicology

Safety assessments conducted in rodent models revealed no significant acute toxicity at therapeutic doses. Histopathological examinations indicated no adverse effects on major organs, supporting the compound's safety profile for further clinical development.

Comparison with Similar Compounds

Naphthalen-1-yl vs. Naphthalen-2-yl Substitution

2-yl) and replaces the fluorophenyl group with a 4-acetamidophenyl group .

Fluorophenyl vs. Chlorophenyl/Trifluoromethylphenyl

  • 2-[3-(4-Chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS: 135111-51-2) replaces fluorine with chlorine, increasing electronegativity and steric bulk, which may enhance halogen bonding but reduce metabolic stability .

Functional Group Modifications

Acetamide Linker vs. Carboxylic Acid

The compound 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS: 853318-09-9) lacks the acetamide side chain, instead terminating in a carboxylic acid group. This modification increases polarity, enhancing aqueous solubility but reducing cell membrane permeability compared to the acetamide derivative .

Heterocyclic Core Variations

  • Quinazolinone/Cyanopyridinone Hybrids (e.g., Compound 11: C₃₀H₂₂FN₅O₃S, MW: 551.60 g/mol) replace the pyridazinone core with fused quinazolinone-cyanopyridinone systems. These compounds exhibit dual inhibition of EGFR and BRAF, suggesting divergent therapeutic targets compared to the pyridazinone-based target compound .
  • Furan-Substituted Pyridazinone (Compound X in : C₁₇H₁₆N₄O₄) incorporates a furan ring, which may enhance binding affinity (predicted ΔG = -8.1 kcal/mol) through additional hydrogen bonding or π-interactions .

Structural and Pharmacokinetic Trends

Table 1: Key Structural and Physicochemical Comparisons

Compound Name / ID Core Structure Substituents (Position 3) Functional Group (Position 1) Molecular Weight (g/mol) Key Properties
Target Compound Pyridazinone Naphthalen-2-yl N-(4-fluorophenyl)acetamide 373.38 Moderate lipophilicity
Naphthalen-1-yl Analog Pyridazinone Naphthalen-1-yl N-(4-acetamidophenyl)acetamide ~370 (estimated) Increased steric bulk
2-[3-(4-Cl-phenyl)-6-oxo...acetic acid Pyridazinone 4-Chlorophenyl Carboxylic acid 266.25 High polarity, low LogP
Quinazolinone Hybrid (Compound 11) Quinazolinone 4-Fluorophenyl Thioacetamide 551.60 High MW, dual kinase inhibition
Trifluoromethylphenyl Analog Pyridazinone Naphthalen-2-yl N-(3-CF₃-phenyl)acetamide 423.39 Enhanced lipophilicity (CF₃ group)

Research Implications

  • Binding Affinity : The naphthalen-2-yl group in the target compound may offer optimal π-stacking interactions compared to naphthalen-1-yl analogs, as seen in docking studies of related compounds .
  • Solubility vs. Permeability : The acetamide linker balances solubility and permeability, whereas carboxylic acid derivatives (e.g., CAS 853318-09-9) prioritize solubility at the expense of cell penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.